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# A Theoretical Exploration of Borabenzene Isomer Stability: A Technical Guide

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This technical guide provides an in-depth analysis of the theoretical studies on the stability of **borabenzene** isomers. **Borabenzene**, a benzene analogue where a carbon atom is replaced by a boron atom, and its isomers are of significant interest in computational and synthetic chemistry due to their unique electronic structures and potential applications in materials science and as pharmacophores. This document summarizes key findings on the relative stability, aromaticity, and electronic properties of various **borabenzene** isomers, presenting quantitative data in a comparative format and outlining the computational methodologies employed in these theoretical investigations.

## **Relative Stability of Borabenzene Isomers**

Theoretical studies have established a clear energetic hierarchy among the different isomers of **borabenzene** and its derivatives. The stability of these isomers is critically dependent on the position of the boron atom(s) within the benzene ring.

### Monoborabenzene

Free **borabenzene** ( $C_5H_5B$ ) is a planar molecule with a singlet ground state.[1] It possesses six  $\pi$ -electrons, leading to aromatic character.[2] The lowest triplet state is calculated to be 28 to 46 kcal/mol higher in energy than the singlet ground state, depending on the computational method used.[1]



#### **Diborabenzene Isomers**

Quantum-chemical calculations have been performed on the three possible structural isomers of di**borabenzene** (C<sub>4</sub>H<sub>4</sub>B<sub>2</sub>). All three isomers—1,2-di**borabenzene**, 1,3-di**borabenzene**, and 1,4-di**borabenzene**—have been identified as local minima on the potential energy surface with closed-shell singlet ground states.[3]

At the ZPE+CCSD(T)/aug-cc-pVTZ//MP2/6-311++G\*\* level of theory, 1,3-di**borabenzene** is the most stable isomer. The relative energies of the 1,2- and 1,4-isomers are significantly higher, indicating their lower thermodynamic stability.[3]

Table 1: Relative Energies of Diborabenzene Isomers

Isomer	Relative Energy (kcal/mol) at ZPE+CCSD(T)/aug-cc- pVTZ//MP2/6-311++G**[3]	Relative Energy (kcal/mol) with Infinite Basis Set Extrapolation[3]
1,3-Diborabenzene	0.0	0.0
1,4-Diborabenzene	18.8	19.3
1,2-Diborabenzene	34.8	35.8

# **Aromaticity of Borabenzene and its Analogues**

The aromaticity of **borabenzene** and related compounds is a central theme in their theoretical investigation. Various criteria, including magnetic, geometric, and electronic delocalization, are employed to quantify their aromatic character.

Free **borabenzene** is considered aromatic.[2][4] However, its aromaticity can be influenced by fusion with other ring systems. When fused to a 2D aromatic polycyclic aromatic hydrocarbon (PAH), it retains partial aromaticity, but this aromaticity is lost when fused with a 3D aromatic carborane.[4]

Borazine (B<sub>3</sub>N<sub>3</sub>H<sub>6</sub>), often referred to as "inorganic benzene," has been a subject of debate regarding its aromaticity. While it exhibits some characteristics of an aromatic compound, magnetic criteria suggest it should be considered non-aromatic due to diatropic currents on the nitrogen atoms that hide a weaker ring current.[5][6] However, studies also suggest that



borazine is best described as a weakly aromatic system.[5] From a stability perspective, borazine is found to be more stable than benzene.[7]

Nucleus-Independent Chemical Shift (NICS) calculations are a common method to assess aromaticity. Benzene is more aromatic than borazine and hexasilabenzene based on NICS values.[7]

# **Computational Methodologies**

The theoretical investigation of **borabenzene** isomers relies on a variety of quantum-chemical methods. The choice of method and basis set is crucial for obtaining accurate predictions of their stability and properties.

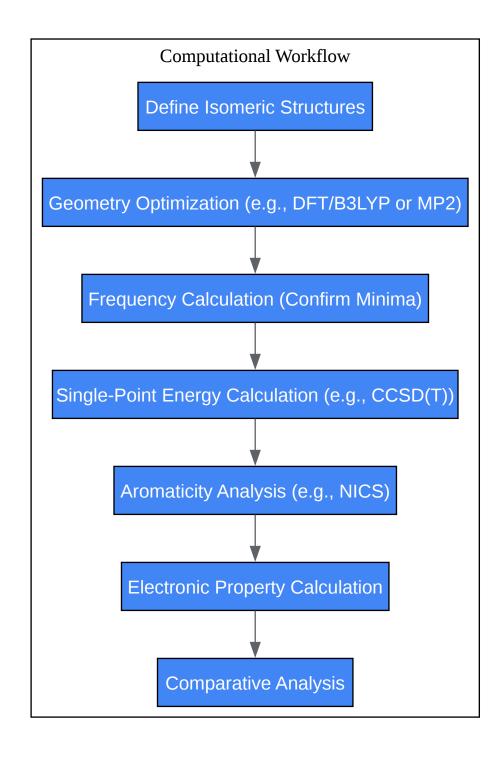
## **Key Computational Approaches**

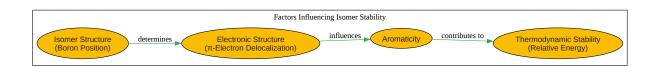
- Density Functional Theory (DFT): This is a widely used method for geometry optimization and frequency calculations of **borabenzene** and its derivatives.[8] The B3LYP functional is commonly employed.[7]
- Møller-Plesset Perturbation Theory (MP2): This method is often used for geometry optimizations, particularly in conjunction with higher-level energy calculations.[3]
- Coupled Cluster Theory (CCSD(T)): This high-level ab initio method is considered the "gold standard" for calculating accurate single-point energies.[3]
- Complete Active Space Self-Consistent Field (CASSCF) and related methods (CASPT2):
   These are employed for studying excited states and systems with significant multi-reference character.[1]

## **Generalized Computational Protocol**

The following outlines a typical workflow for the theoretical study of **borabenzene** isomer stability.









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### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aromaticity switch of borabenzene: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The hidden aromaticity in borazine PMC [pmc.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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